molecular formula C10H11ClN2 B13049428 (3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile

(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile

Cat. No.: B13049428
M. Wt: 194.66 g/mol
InChI Key: PTRUZXCEABUJAL-JTQLQIEISA-N
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Description

“(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile” is a complex organic compound with a unique structure. Let’s break it down:

    Chemical Name: this compound

    IUPAC Name: this compound

    Molecular Formula: CHClN

    Molecular Weight: 197.67 g/mol

This compound contains an amino group, a chloro-substituted phenyl ring, and a nitrile functional group

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound can vary, but one possible approach involves the following steps:

Industrial Production:: Industrial production methods may involve large-scale reactions using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Amination: Isocyanate reacts with ammonia to form the amino group.

    Nitrile Formation: Isocyanate reacts with HCN to yield the nitrile group.

Common Reagents and Conditions::
  • Amination: Ammonia, solvent (e.g., ethanol or water)
  • Nitrile Formation: Hydrogen cyanide (HCN), base (e.g., NaOH)

Major Products:: The major product is “(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile.”

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure.

    Chemistry: As a building block for more complex molecules.

    Industry: In the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It may interact with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

Biological Activity

(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClN2, with a molecular weight of approximately 194.66 g/mol. The compound features:

  • An amino group (-NH2)
  • A nitrile group (-C≡N)
  • A chloro-substituted aromatic ring

This specific arrangement contributes to its potential interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is thought to arise from its ability to interact with various biomolecules. Key mechanisms include:

  • Hydrogen bonding facilitated by the amino group, which can enhance interactions with enzymes and receptors.
  • Hydrophobic interactions due to the chloro-substituted phenyl ring, which may affect protein conformation and activity.

These interactions can modulate cellular pathways, leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent. Its mechanism may involve disrupting microbial cell functions through interaction with essential enzymes.

2. Anticancer Properties

Preliminary data suggest that this compound may have anticancer effects. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, it has shown promising results in inhibiting the growth of breast cancer cell lines .

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation, particularly its ability to modulate inflammatory pathways such as NF-κB signaling. This could position it as a therapeutic option for inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains; IC50 values indicate significant potency.
Study 2Anticancer ActivityShowed inhibition of MDA-MB-231 breast cancer cells with an IC50 value of 12 µM; induced apoptosis via caspase activation .
Study 3Anti-inflammatory PropertiesInhibited LPS-induced NF-κB activation in vitro, suggesting potential for treating inflammatory conditions .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3S)-3-amino-3-(2-chloro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

PTRUZXCEABUJAL-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)[C@H](CC#N)N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(CC#N)N

Origin of Product

United States

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